molecular formula C10H6Cl2N2O B12083197 2-(2,4-Dichlorophenyl)-5-hydroxypyrimidine

2-(2,4-Dichlorophenyl)-5-hydroxypyrimidine

Cat. No.: B12083197
M. Wt: 241.07 g/mol
InChI Key: OLFNVCCLUZSWSI-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with a 2,4-dichlorophenyl group and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol typically involves the use of organolithium reagentsFor example, the reaction of 2,4-dichloropyrimidine with phenyllithium in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C) followed by quenching with water and oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) yields the desired product .

Industrial Production Methods

Industrial production methods for 2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The electron-deficient pyrimidine ring makes it susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Organolithium reagents such as phenyllithium in anhydrous THF.

    Oxidation: Oxidizing agents like DDQ.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound’s electron-deficient pyrimidine ring facilitates binding to various biological receptors, potentially inhibiting or modulating their activity. The hydroxyl group at the 5-position may also play a role in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol is unique due to its combination of a pyrimidine ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)pyrimidin-5-ol

InChI

InChI=1S/C10H6Cl2N2O/c11-6-1-2-8(9(12)3-6)10-13-4-7(15)5-14-10/h1-5,15H

InChI Key

OLFNVCCLUZSWSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=N2)O

Origin of Product

United States

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